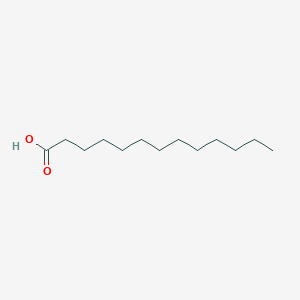

Tridecanoic acid

Beschreibung

This compound has been reported in Leea guineensis, Inula grandis, and other organisms with data available.

TRIDECANOATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tridecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHOJFHSIKHZHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021684 |

Source

|

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS], Solid |

Source

|

| Record name | Tridecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.033 mg/mL |

Source

|

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

638-53-9, 68002-90-4, 64118-44-1 |

Source

|

| Record name | Tridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TRIDECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanoic-2,2-D2 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19936LIY2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.5 °C |

Source

|

| Record name | N-Tridecanoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02448 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tridecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000910 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Tridecanoic Acid in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the enzymatic pathways, regulatory mechanisms, and experimental methodologies central to the bacterial synthesis of tridecanoic acid, a 13-carbon odd-chain saturated fatty acid.

Executive Summary

This compound (C13:0), an odd-chain saturated fatty acid (OCFA), is a product of bacterial fatty acid biosynthesis that has garnered interest in various research and development sectors. Unlike the more common even-chain fatty acids, the synthesis of this compound is initiated by a propionyl-CoA primer, a key distinction that dictates its production. This technical guide provides a comprehensive overview of the core principles governing this compound biosynthesis in bacteria. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this metabolic pathway. The guide details the enzymatic steps, regulatory controls, and quantitative production data. Furthermore, it furnishes detailed experimental protocols for the analysis and quantification of this compound and the characterization of the key enzymes involved.

The Core Biosynthetic Pathway: A Deviation from the Norm

The biosynthesis of this compound in bacteria follows the general framework of the Type II Fatty Acid Synthesis (FASII) system, which is characterized by a series of discrete, monofunctional enzymes. The defining feature of odd-chain fatty acid synthesis is the utilization of propionyl-CoA as the starter unit instead of the acetyl-CoA used for even-chain fatty acids.[1][2]

The synthesis is an iterative cycle of four enzymatic reactions: condensation, reduction, dehydration, and a second reduction. To produce this compound (a C13 fatty acid), the cycle begins with a C3 primer (propionyl-CoA) and undergoes five rounds of elongation, with each round adding a two-carbon unit from malonyl-CoA.

Key Enzymes and Reactions

The core enzymatic players in the biosynthesis of this compound are:

-

β-ketoacyl-ACP synthase III (FabH): This enzyme initiates the entire process.[3] Its substrate specificity is a primary determinant for whether an odd-chain or even-chain fatty acid will be synthesized.[4] FabH catalyzes the Claisen condensation of a primer molecule (propionyl-CoA for this compound) with a malonyl-acyl carrier protein (malonyl-ACP).[5]

-

β-ketoacyl-ACP reductase (FabG): This enzyme catalyzes the first reduction in the elongation cycle, converting the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP.

-

β-hydroxyacyl-ACP dehydratase (FabZ): FabZ removes a molecule of water from the β-hydroxyacyl-ACP, creating a trans-2-enoyl-ACP intermediate.[6]

-

Enoyl-ACP reductase (FabI): This enzyme performs the second reduction, converting the trans-2-enoyl-ACP to a saturated acyl-ACP, which is now two carbons longer.

-

β-ketoacyl-ACP synthase I/II (FabB/FabF): For subsequent rounds of elongation after the initial condensation by FabH, FabB or FabF catalyze the condensation of the growing acyl-ACP with another molecule of malonyl-ACP.[4]

The overall pathway is depicted in the following diagram:

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at multiple levels, primarily revolving around the availability of the propionyl-CoA precursor and the transcriptional and allosteric control of the FASII enzymes.

Precursor Availability: The Propionyl-CoA Pool

The intracellular concentration of propionyl-CoA is the most significant limiting factor for odd-chain fatty acid synthesis.[7] Bacteria that naturally produce higher levels of OCFAs often have metabolic pathways that generate a larger pool of propionyl-CoA. Metabolic engineering strategies to enhance this compound production frequently focus on increasing this precursor pool.

Transcriptional Regulation

The genes encoding the FASII enzymes are often clustered in bacterial genomes and are subject to transcriptional regulation. Key transcriptional regulators include:

-

FadR: In Escherichia coli, FadR is a dual-function regulator that represses the genes for fatty acid degradation (β-oxidation) and activates the expression of fabA and fabB, which are involved in unsaturated fatty acid synthesis.[8]

-

FapR: In Bacillus subtilis, FapR acts as a repressor of most fatty acid and phospholipid biosynthesis genes.[8] Its activity is antagonized by malonyl-CoA, linking the rate of fatty acid synthesis to the availability of the building blocks.[9]

-

FabT: In Streptococcus pneumoniae, FabT is a transcriptional repressor that controls the expression of the fab gene cluster.[10]

Allosteric Regulation

The activity of the FASII enzymes can also be regulated by the binding of small molecules. A key form of allosteric regulation is the feedback inhibition of FabH and other FASII enzymes by long-chain acyl-ACPs. This mechanism helps to maintain homeostasis of fatty acid levels within the cell.

The regulatory network is summarized in the diagram below:

References

- 1. mdpi.com [mdpi.com]

- 2. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-ketoacyl-ACP synthase III - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of fatty acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptional regulation of fatty acid biosynthesis in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tridecanoic Acid: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, is increasingly recognized for its unique metabolic properties and potential as a biomarker for dietary intake and gut microbiome activity. Unlike its even-chain counterparts, the metabolism of this compound yields propionyl-CoA, which has significant implications for gluconeogenesis and the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth overview of the natural sources of this compound, its discovery, and detailed methodologies for its isolation and characterization. Furthermore, it explores the metabolic and potential signaling pathways involving this intriguing fatty acid. All quantitative data are presented in structured tables, and key experimental and metabolic pathways are visualized using diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

While the precise historical moment of the first isolation and characterization of this compound is not extensively documented in readily available literature, its recognition as a naturally occurring fatty acid has emerged from the broader investigation of lipid composition in various natural sources. Initially considered a rare and minor component, its presence was confirmed through the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Early research into the composition of dairy fats and microbial lipids likely led to its identification. A laboratory preparation method involves the permanganate (B83412) oxidation of 1-tetradecene.[1] The synthesis of deuterated forms of this compound has been crucial for its use as a probe in biochemical studies, particularly concerning desaturase enzymes.[2]

Natural Sources of this compound

This compound is found in a variety of natural sources, albeit typically in low concentrations. Its primary origins are microbial synthesis, particularly within the rumen of ruminant animals and the human gut, as well as in certain plants and dairy products.

Dairy Products and Ruminant Fats

Dairy products are a primary dietary source of this compound for humans.[3] Its presence in milk and meat from ruminants like cows and goats is a direct result of the biohydrogenation and de novo synthesis of fatty acids by rumen bacteria.[4] These microorganisms can produce odd-chain fatty acids, which are then absorbed by the animal and incorporated into their milk and tissues.

Plant Sources

This compound has been identified in various plants, though often in trace amounts. Notable plant sources include nutmeg (Myristica fragrans), coconut (Cocos nucifera), muskmelon, and black elderberry.[5][6] The essential oil of nutmeg contains a complex mixture of compounds, and while myristic acid is a major component of nutmeg's fixed oil, this compound is also present.[7][8] In coconut oil, it is a minor fatty acid compared to lauric and myristic acids.[9][10]

Microbial Synthesis

Beyond the rumen, microorganisms in the human gut can also synthesize odd-chain fatty acids like this compound.[4] This endogenous production contributes to the circulating pool of these fatty acids in the human body. Additionally, this compound has been identified as a product of the anaerobic biodegradation of n-hexadecane by certain microbial consortia.[3]

Quantitative Data on this compound Occurrence

The concentration of this compound in natural sources can vary significantly based on factors such as animal diet, lactation stage, and processing methods. The following tables summarize available quantitative data.

| Table 1: Concentration of this compound in Dairy Products | |

| Source | Concentration (mg/100g of product) |

| Cow's Milk (Whole, 3.25% milkfat) | ~1.03 (calculated from 4.49 uM)[1] |

| Goat's Milk | 5.85 (calculated from 0.15% of total fatty acids and average fat content)[11][12][13] |

| Goat's Milk (Low Input-Organic) | Data reported as g/100g of total fatty acids[14] |

| Goat's Milk (Low Input-Conventional) | Data reported as g/100g of total fatty acids[14] |

| Goat's Milk (High Input-Conventional) | Data reported as g/100g of total fatty acids[14] |

| Table 2: Concentration of this compound in Plant-Based Sources | |

| Source | Concentration |

| Coconut Oil | Trace amounts, significantly less than lauric (C12) and myristic (C14) acids.[9][10] |

| Nutmeg (Myristica fragrans) | Present in the essential oil, but quantitative data in mg/100g is not readily available. It is a minor component.[15][16] |

Experimental Protocols

Isolation of this compound Methyl Ester from Monochoria hastata

This protocol outlines the extraction and purification of this compound methyl ester from the leaves of Monochoria hastata.

I. Plant Material Preparation and Extraction:

-

Collect fresh leaves of Monochoria hastata.

-

Air-dry the leaves in the shade until brittle and then grind them into a fine powder.

-

Accurately weigh approximately 100 g of the dried leaf powder.

-

Place the powder in a cellulose (B213188) thimble and perform Soxhlet extraction with ethyl acetate (B1210297) for 48 hours.

-

Concentrate the ethyl acetate extract using a rotary evaporator to obtain the crude extract.

II. Purification by High-Performance Liquid Chromatography (HPLC):

-

Dissolve the crude extract in a suitable solvent.

-

Perform HPLC using a C18 column.

-

Elute with a gradient of methanol (B129727) and water.

-

Monitor the eluent at 254 nm.

-

Collect the fractions corresponding to the peak of this compound methyl ester.

-

Evaporate the solvent from the collected fractions under a stream of nitrogen to obtain the purified compound.

Quantification of this compound in Biological Samples by GC-MS

This protocol provides a general method for the analysis of this compound in biological samples, such as plasma or tissues, after conversion to its fatty acid methyl ester (FAME).

I. Lipid Extraction (Folch Method):

-

To 1 mL of a liquid sample (e.g., plasma), add a known amount of an internal standard (e.g., deuterated this compound).

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution and vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic layer containing the lipids.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol.

-

Cap the vial tightly and heat at 80°C for 1 hour.

-

After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

III. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: SP-2560 capillary column (100 m x 0.25 mm i.d., 0.2 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min and hold for 3 min, finally ramp to 320°C at 20°C/min and hold for 12 min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 50-500.

-

-

Quantification:

-

Create a calibration curve using a standard of this compound methyl ester.

-

Use the internal standard to correct for variations in sample preparation and injection.

-

Metabolic and Signaling Pathways

β-Oxidation of this compound

As an odd-chain fatty acid, this compound undergoes β-oxidation in the mitochondria, similar to even-chain fatty acids. However, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids.[4] Propionyl-CoA is then converted to succinyl-CoA, which can enter the Tricarboxylic Acid (TCA) cycle, thus having an anaplerotic effect.[14]

Caption: β-Oxidation of this compound.

Potential Signaling Pathways

While specific signaling pathways directly initiated by this compound are still under active investigation, its nature as a medium-chain fatty acid (MCFA) suggests potential interactions with receptors known to bind MCFAs.

GPR84 Activation: G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids. Activation of GPR84, often by C9-C14 fatty acids, has been linked to pro-inflammatory responses in immune cells like macrophages and neutrophils.[17][18] It is plausible that this compound could act as a ligand for GPR84, thereby modulating immune cell function.

Caption: Plausible GPR84 Signaling Pathway for this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: Fatty acids and their derivatives are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism.[19][20] While long-chain fatty acids are well-established PPAR activators, some medium-chain fatty acids have also been shown to interact with these receptors.[21] this compound could potentially modulate the activity of PPARα and/or PPARγ, thereby influencing gene expression related to lipid homeostasis and inflammation.[19]

Conclusion

This compound, once considered a minor and rare fatty acid, is now gaining attention for its unique metabolic fate and potential biological activities. Its presence in the diet, primarily from dairy products, and its synthesis by the gut microbiota, highlight its relevance to human health. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately isolate and quantify this odd-chain fatty acid. The exploration of its metabolic and potential signaling pathways, particularly through β-oxidation and interaction with receptors like GPR84 and PPARs, opens new avenues for research into its physiological roles. Further investigation is warranted to fully elucidate the specific signaling cascades initiated by this compound and its potential as a therapeutic agent or a refined biomarker in various physiological and pathological conditions.

References

- 1. bovinedb.ca [bovinedb.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. news-medical.net [news-medical.net]

- 5. Tridecylic acid - Wikipedia [en.wikipedia.org]

- 6. Showing Compound this compound (FDB010409) - FooDB [foodb.ca]

- 7. mdpi.com [mdpi.com]

- 8. Nutmeg oil - Wikipedia [en.wikipedia.org]

- 9. scientists.uz [scientists.uz]

- 10. proceeding.conferenceworld.in [proceeding.conferenceworld.in]

- 11. researchgate.net [researchgate.net]

- 12. goats-milk-composition [food-allergens.de]

- 13. tools.myfooddata.com [tools.myfooddata.com]

- 14. Fatty Acid Profile in Goat Milk from High- and Low-Input Conventional and Organic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Compounds in the Essential Oil of Nutmeg Seeds (Myristica fragrans Houtt.) That Inhibit Locomotor Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Type 2 diabetes is associated with increased circulating levels of 3-hydroxydecanoate activating GPR84 and neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Tridecanoic Acid with Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid, a 13-carbon saturated fatty acid, is increasingly recognized for its diverse roles in biological systems. While historically less studied than its even-chain counterparts, recent research has begun to shed light on its significant interactions with a variety of proteins, influencing cellular signaling, metabolism, and antimicrobial responses. This technical guide provides a comprehensive overview of the current understanding of this compound-protein interactions, with a focus on quantitative binding data, detailed experimental methodologies, and the visualization of associated biological pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields, facilitating further exploration into the therapeutic and biological potential of this compound.

Introduction

This compound (C13:0) is an odd-chain saturated fatty acid found in various natural sources, including dairy products. Its unique carbon number results in a distinct metabolic fate compared to more common even-chain fatty acids, ultimately yielding propionyl-CoA which can enter the Krebs cycle. Beyond its role in energy metabolism, this compound and its derivatives have been shown to interact with a range of protein targets, modulating their function and influencing downstream cellular processes. Understanding the specifics of these interactions is crucial for elucidating the mechanisms behind the observed biological effects of this compound and for harnessing its potential in therapeutic applications.

This guide summarizes the known quantitative data on this compound-protein interactions, provides detailed protocols for key experimental techniques used to study these interactions, and visualizes relevant biological pathways and experimental workflows.

Quantitative Data on this compound-Protein Interactions

The quantitative characterization of the binding affinity and inhibitory potential of this compound against various protein targets is essential for understanding its biological function and for drug development purposes. The following tables summarize the available quantitative data for the interaction of this compound and its derivatives with specific proteins.

| Ligand | Protein Target | Assay Type | Quantitative Value | Reference |

| This compound methyl ester (TAME) | DNA Gyrase (E. coli) | Molecular Docking | Binding Affinity: -4.5 kcal/mol | [1] |

Note: Experimental data on the direct binding of this compound to a wide range of proteins is still limited in publicly available literature. The data presented here represents the currently available information. Further research is needed to expand this dataset.

Key Protein Interactions and Signaling Pathways

This compound has been implicated in several key biological processes through its interaction with various proteins. These interactions can modulate signaling pathways and enzymatic activities, leading to diverse cellular responses.

Inhibition of Bacterial DNA Gyrase

A notable interaction of a this compound derivative is the inhibition of bacterial DNA gyrase. The methyl ester of this compound (TAME) has been shown to be a good inhibitor of this essential bacterial enzyme[1]. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. This makes DNA gyrase an attractive target for the development of novel antibacterial agents.

Below is a diagram illustrating the inhibitory effect of TAME on the DNA supercoiling activity of DNA gyrase.

References

The Enigmatic Role of Tridecanoic Acid in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0) is an odd-chain saturated fatty acid that has historically received less attention than its even-chain counterparts. Primarily of microbial origin, its role in mammalian systems has largely been considered in the context of metabolism, where its beta-oxidation uniquely yields propionyl-CoA, contributing to anaplerosis. However, emerging research into the broader family of medium-chain fatty acids (MCFAs) as signaling molecules necessitates a closer examination of this compound's potential to modulate cellular information cascades. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in cell signaling, extrapolating from data on similar MCFAs to propose potential mechanisms of action and providing detailed experimental protocols to facilitate further investigation into this intriguing molecule.

Introduction

Fatty acids are no longer viewed merely as metabolic substrates and structural components of cell membranes; they are now recognized as critical signaling molecules that regulate a plethora of cellular processes, including inflammation, metabolism, and cell proliferation.[1] this compound, a 13-carbon saturated fatty acid, is found in trace amounts in human plasma and is thought to originate mainly from the gut microbiome and dietary sources like dairy products.[2][3] While direct evidence for its signaling role is sparse, its classification as a medium-chain fatty acid (MCFA) positions it as a potential ligand for receptors known to be activated by fatty acids of similar chain length. This guide will explore the hypothetical signaling roles of this compound through two primary receptor families: G protein-coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).

Potential Signaling Pathways for this compound

G Protein-Coupled Receptor 84 (GPR84)

GPR84 is a G protein-coupled receptor predominantly expressed in immune cells, including macrophages, neutrophils, and microglia.[4][5] It is recognized as a receptor for medium-chain fatty acids with carbon chain lengths of 9 to 14.[6][7] This range strongly suggests that this compound (C13) could be an endogenous ligand for GPR84.

Activation of GPR84 is primarily coupled to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade can modulate various cellular functions, including chemotaxis and the production of inflammatory cytokines.[4][6] In macrophages, GPR84 activation has been shown to enhance pro-inflammatory responses.[8]

Figure 1: Hypothesized GPR84 signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism and inflammation.[2][9] Fatty acids and their derivatives are natural ligands for PPARs.[2][10] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Medium-chain fatty acids (C8-C10) have been identified as partial agonists of PPARγ and pan-PPAR partial agonists.[1][11][12] Given its chain length, this compound may also interact with and activate PPARs.

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver and heart, while PPARγ is crucial for adipogenesis and lipid storage.[2][13]

Figure 2: Potential PPAR signaling pathway for this compound.

Quantitative Data

Direct quantitative data on the binding affinity and activation potential of this compound for specific signaling receptors are currently unavailable in the scientific literature. However, data for other medium-chain fatty acids that are known to activate GPR84 and PPARs can provide a valuable reference point for future studies.

Table 1: GPR84 Activation by Medium-Chain Fatty Acids

| Fatty Acid (Carbon:Double Bonds) | Receptor | Assay Type | EC50 (µM) | Reference |

| Capric Acid (C10:0) | GPR84 | [³⁵S]GTPγS binding | ~30 | [6] |

| 2-Hydroxy Lauric Acid (C12:0) | GPR84 | [³⁵S]GTPγS binding | 9.9 | [6] |

| 3-Hydroxy Lauric Acid (C12:0) | GPR84 | [³⁵S]GTPγS binding | 13 | [6] |

Table 2: PPARγ Activation by Medium-Chain Fatty Acids

| Fatty Acid (Carbon:Double Bonds) | Receptor | Assay Type | Fold Activation (vs. control) | Concentration (µM) | Reference |

| Decanoic Acid (C10:0) | PPARγ | Luciferase Reporter Assay | 3.3 | 10 | [14] |

| Decanoic Acid (C10:0) | PPARγ | Luciferase Reporter Assay | 4.3 | 50 | [14] |

Experimental Protocols

The following protocols are designed to enable the investigation of this compound's effects on the GPR84 and PPAR signaling pathways.

General Preparation of this compound Solutions for Cell Culture

Due to the poor solubility of fatty acids in aqueous media, proper preparation is crucial for obtaining reproducible results.

-

Stock Solution Preparation:

-

Dissolve this compound in ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 100 mM).

-

-

Complexing with Bovine Serum Albumin (BSA):

-

Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium.

-

Warm the BSA solution to 37°C.

-

Slowly add the this compound stock solution to the BSA solution while stirring to achieve the desired final concentration and molar ratio (a 3:1 to 6:1 molar ratio of fatty acid to BSA is common).

-

Incubate the solution at 37°C for at least 30 minutes to allow for complex formation.

-

Sterile-filter the final solution before adding to cell cultures.

-

GPR84 Activation Assay: Intracellular Calcium Flux

Activation of Gi/o-coupled receptors like GPR84 can lead to a transient increase in intracellular calcium concentration ([Ca²⁺]i) through the βγ subunits of the G protein.

-

Cell Culture:

-

Culture cells endogenously expressing GPR84 (e.g., primary neutrophils or macrophages) or a cell line stably transfected with a GPR84 expression vector in a 96-well black, clear-bottom plate.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[15][16]

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

-

-

Measurement of Calcium Flux:

-

Use a fluorescence plate reader equipped with the appropriate filters for the chosen dye.

-

Establish a baseline fluorescence reading for a few minutes.

-

Add the this compound-BSA complex (and appropriate vehicle controls) to the wells and immediately begin recording the fluorescence intensity over time.

-

A positive control, such as a known GPR84 agonist or a calcium ionophore (e.g., ionomycin), should be included.[15]

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Data are often presented as the ratio of fluorescence at two different emission or excitation wavelengths (for ratiometric dyes like Fura-2) or as a fold change over baseline.[16]

-

Figure 3: Experimental workflow for measuring intracellular calcium flux.

PPAR Activation Assay: Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).[14][17]

-

Cell Culture and Transfection:

-

Use a cell line suitable for transfection, such as HEK293T or HepG2.

-

Co-transfect the cells with three plasmids:

-

An expression vector for the human PPAR isoform of interest (e.g., PPARα or PPARγ).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.

-

-

-

Treatment:

-

After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing the this compound-BSA complex or a vehicle control.

-

Include a known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ) as a positive control.[14]

-

Incubate the cells for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure the activity of both luciferases using a luminometer and appropriate commercial assay kits.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the control reporter activity for each sample.

-

Express the results as fold activation relative to the vehicle-treated control.

-

Figure 4: Experimental workflow for the PPAR luciferase reporter assay.

Conclusion and Future Directions

The role of this compound in cell signaling remains a nascent field of research. While direct evidence is currently lacking, its structural similarity to known medium-chain fatty acid ligands for GPR84 and PPARs provides a strong rationale for its investigation as a signaling molecule. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the potential effects of this compound on these and other signaling pathways. Future research should focus on obtaining quantitative binding and activation data, elucidating downstream gene expression changes, and exploring the physiological relevance of this compound signaling in the context of immunity and metabolism. Such studies will be crucial in unraveling the full biological significance of this unique odd-chain fatty acid.

References

- 1. Medium chain fatty acids are selective peroxisome proliferator activated receptor (PPAR) γ activators and pan-PPAR partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

- 5. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]

- 6. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 9. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists | PLOS One [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. bu.edu [bu.edu]

- 16. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

Tridecanoic Acid (C13:0) as a Biomarker for Disease: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridecanoic acid (C13:0) is a rare, odd-chain saturated fatty acid (OCFA) found in trace amounts in human plasma. Unlike its more abundant even-chain counterparts, its metabolism yields propionyl-CoA, providing an alternative entry point into the tricarboxylic acid (TCA) cycle—a process known as anaplerosis. While direct clinical evidence is still emerging, the well-documented association of longer-chain OCFAs (C15:0 and C17:0) with reduced risk for metabolic and cardiovascular diseases has positioned C13:0 as a promising, albeit under-validated, biomarker. Its origins, primarily from gut microbial metabolism and to a lesser extent from dairy fats, make it a potential indicator of diet-microbiome interactions and their influence on host health. This guide provides a comprehensive overview of the metabolism of C13:0, its potential as a disease biomarker, relevant signaling pathways, and detailed experimental protocols for its quantification.

Metabolism of this compound: The Anaplerotic Pathway

The metabolic fate of odd-chain fatty acids is distinct from that of even-chain fatty acids. The β-oxidation of this compound proceeds through successive cycles, each removing a two-carbon acetyl-CoA unit, until the final three-carbon fragment, propionyl-CoA, is produced.[1] This propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA enters the TCA cycle, replenishing its intermediates.[2] This anaplerotic function is significant, as it can support gluconeogenesis and cellular energy production, a pathway not available from even-chain fatty acids which exclusively yield acetyl-CoA.[1]

This compound as a Biomarker for Disease

Direct research linking C13:0 to specific diseases is limited; its potential is largely inferred from studies of C15:0 and C17:0.[3] However, its unique origin and metabolism provide a strong rationale for its investigation as a biomarker in several areas.

-

Metabolic Diseases: Epidemiological studies consistently show an inverse correlation between circulating levels of C15:0 and C17:0 and the risk of developing type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3] Given their shared metabolic pathways, C13:0 may offer similar insights, potentially reflecting a metabolically favorable interaction between diet and gut microbiota.[1]

-

Cardiovascular Health: Higher levels of OCFAs from dairy fat are associated with lower risk of cardiovascular disease.[4] While saturated fats are generally linked to increased cardiovascular risk, OCFAs appear to be an exception.[5]

-

Diet-Microbiome Interactions: As C13:0 in humans is primarily attributed to microbial metabolism in the gut, its plasma concentration could serve as a sensitive tracer of specific gut microbiome activities and their response to dietary inputs.[1][3]

Quantitative Data Summary

Comprehensive quantitative data establishing reference ranges for this compound in healthy versus diseased populations are currently lacking. This is primarily due to its extremely low endogenous abundance, with concentrations often falling below the routine detection limits of many lipidomic studies.[6][7] Therefore, data from the more extensively studied odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are often used as proxies to understand the potential role of this class of fatty acids.

Table 1: Plasma Concentrations of Major Odd-Chain Fatty Acids and Associations with Disease Risk (Proxy Data) Note: Data for C13:0 is not available. The following table summarizes findings for related, more abundant OCFAs.

| Fatty Acid | Typical Plasma Concentration (% of Total FAs) | Associated Disease Risk | References |

| This compound (C13:0) | Not routinely quantified; <0.5% | Direct epidemiological data limited | [6][7] |

| Pentadecanoic Acid (C15:0) | ~0.2% | Inverse association with Type 2 Diabetes & Cardiovascular Disease | [3][4] |

| Heptadecanoic Acid (C17:0) | ~0.3% | Inverse association with Type 2 Diabetes & Cardiovascular Disease | [3][4] |

Potential Mechanisms & Signaling Pathways

The biological effects of this compound and its metabolites are likely mediated through several signaling pathways. While direct evidence for C13:0 is scarce, plausible mechanisms can be extrapolated from its metabolic products and related fatty acids.

Propionyl-CoA and Epigenetic Modification

The end-product of C13:0 metabolism, propionyl-CoA, is a substrate for histone propionylation, an epigenetic modification on lysine (B10760008) residues.[2] This modification can alter chromatin structure and regulate gene expression, linking fatty acid metabolism directly to transcriptional control.[8][9] Dysregulation of propionyl-CoA levels has been shown to impact histone acylation and transcription in cardiac cells.[2]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are nuclear receptors that act as transcription factors regulating lipid and glucose metabolism. Fatty acids are natural ligands for PPARs, particularly PPARα, which is highly expressed in metabolically active tissues like the liver.[10][11] Activation of PPARα by fatty acids leads to the upregulation of genes involved in fatty acid uptake and oxidation.[12] It is plausible that this compound can act as a PPARα agonist, thereby promoting its own catabolism and contributing to improved lipid homeostasis.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates inflammation, immunity, and cell growth.[13] Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Notably, the related OCFA, pentadecanoic acid (C15:0), has been shown to suppress interleukin-6 (IL-6)-induced JAK2/STAT3 signaling in human breast cancer stem-like cells. This suggests a potential anti-inflammatory and anti-proliferative role for OCFAs, which may also extend to this compound.

Experimental Protocols

The gold-standard method for the quantitative analysis of fatty acids, including this compound, in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[14] This requires lipid extraction from the sample matrix followed by a derivatization step to convert the fatty acids into volatile esters. Due to its naturally low abundance, C13:0 is also frequently used as an internal standard for the quantification of other fatty acids.[15]

Workflow for GC-MS Analysis of this compound

Detailed Protocol: Total Fatty Acid Analysis from Serum

6.2.1. Materials

-

Serum or Plasma Sample

-

Internal Standard (e.g., Triheptadecanoin, C17:0, if not measuring C13:0)

-

Chloroform (B151607) (CHCl₃), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

0.9% Sodium Chloride (NaCl) solution

-

12-14% Boron trifluoride in Methanol (BF₃-MeOH)

-

Hexane (B92381), HPLC Grade

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator or vacuum concentrator (e.g., SpeedVac)

-

Vortex mixer and Centrifuge

-

Water bath or heating block

6.2.2. Step 1: Lipid Extraction (Modified Folch Method) [4][16]

-

Pipette 100 µL of serum/plasma into a 15 mL glass centrifuge tube.

-

Add internal standard if required.

-

Add 2.0 mL of a 2:1 (v/v) chloroform:methanol mixture to the tube.

-

Cap the tube tightly and vortex vigorously for 2 minutes to create a single-phase homogenate.

-

Add 500 µL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully aspirate the upper aqueous layer and the protein interface.

-

Transfer the lower chloroform layer containing the lipids to a new clean glass tube.

6.2.3. Step 2: Solvent Evaporation [17]

-

Dry the extracted lipid sample in the chloroform layer completely under a gentle stream of nitrogen or using a vacuum concentrator at 37°C.

6.2.4. Step 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) [6][18][19]

-

To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.

-

Cap the tube tightly and vortex to dissolve the lipid residue.

-

Heat the mixture in a water bath or heating block at 60-80°C for 60 minutes.

6.2.5. Step 4: FAME Extraction [18]

-

Allow the tube to cool to room temperature.

-

Add 1 mL of deionized water and 1.5 mL of hexane to the tube.

-

Cap and vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

-

Centrifuge at low speed for 2 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Transfer the final dried hexane extract to an autosampler vial for analysis.

6.2.6. Step 5: GC-MS Analysis [17]

-

Injection: Inject 1 µL of the FAMEs extract.

-

Column: Use a polar capillary column suitable for FAME separation (e.g., cyanopropyl phase column like a HP-88).

-

Carrier Gas: Helium.

-

Oven Program: A temperature gradient is used to separate the FAMEs, for example: start at 70°C, ramp to 175°C, then ramp to 220°C.

-

Mass Spectrometer: Operate in single ion monitoring (SIM) mode for highest sensitivity and quantitative accuracy, monitoring characteristic ions for each FAME.

Conclusion and Future Directions

This compound (C13:0) stands as a fatty acid of significant interest, not for its abundance, but for the unique metabolic and physiological information it may convey. Its role as a product of the gut microbiome places it at the critical intersection of diet, microbial activity, and host health. While its potential as a biomarker for metabolic and cardiovascular disease is strongly suggested by data from its odd-chain relatives, direct evidence remains a key area for future research.

For drug development professionals and researchers, the challenge lies in developing and employing highly sensitive analytical methods capable of routinely quantifying this trace fatty acid in large cohorts. Future studies should focus on:

-

Establishing validated reference ranges for C13:0 in diverse, healthy populations.

-

Conducting longitudinal studies to directly correlate plasma C13:0 concentrations with disease incidence and progression.

-

Elucidating the specific molecular mechanisms through which C13:0 and its metabolite, propionyl-CoA, exert their biological effects, particularly on epigenetic regulation and inflammatory signaling.

Unraveling the biology of this compound may provide novel insights into the pathophysiology of chronic diseases and open new avenues for therapeutic and diagnostic strategies centered on the gut-host metabolic axis.

References

- 1. youtube.com [youtube.com]

- 2. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 5. Revealing the protein propionylation activity of the histone acetyltransferase MOF (males absent on the first) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. news-medical.net [news-medical.net]

- 8. Propionate increases neuronal histone acetylation, but is metabolized oxidatively by glia. Relevance for propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of PPARα Activation in Liver and Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of JAK-STAT signaling in adipose tissue function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Application of this compound in analytical method_Chemicalbook [chemicalbook.com]

- 16. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Derivatization techniques for free fatty acids by GC [restek.com]

- 19. benchchem.com [benchchem.com]

Microbial Origins of Tridecanoic Acid: A Technical Guide for Researchers

Abstract

Tridecanoic acid (C13:0) is a saturated odd-chain fatty acid (OCFA) of significant interest due to its unique metabolic properties and potential applications in pharmaceuticals and as a biomarker. Unlike the more common even-chain fatty acids, this compound's microbial origins are central to its natural abundance. This technical guide provides an in-depth exploration of the microbial synthesis of this compound, intended for researchers, scientists, and drug development professionals. It covers the key microorganisms involved, the intricate biosynthetic pathways, quantitative production data, detailed experimental protocols for analysis, and the potential role of fatty acids in microbial signaling.

Introduction to this compound

This compound is a 13-carbon saturated fatty acid that, while found in trace amounts in various natural sources like dairy products and some plants, is primarily synthesized by microorganisms.[1] Its metabolism in higher organisms yields propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, highlighting its distinct biochemical role compared to even-chain fatty acids that primarily yield acetyl-CoA.[2] The primary natural producers of OCFAs, including this compound, are bacteria residing in the rumen of cattle and other ruminants, as well as anaerobic bacteria in the human colon.[1] This microbial origin makes the study of these pathways and organisms critical for understanding and potentially harnessing the production of this unique fatty acid.

Microbial Producers of this compound

Several microbial genera have been identified as producers of this compound and other OCFAs. While most microorganisms naturally produce very low levels of OCFAs, some are notable for their inherent capabilities or their amenability to genetic engineering for enhanced production.

-

Rhodococcus : Species such as Rhodococcus opacus are well-known for their ability to accumulate large quantities of lipids, including OCFAs.[3] When grown on substrates like glucose, odd-carbon fatty acids can constitute up to 30-40% of the total fatty acids.[4] Supplementing the growth medium with propionate (B1217596), a precursor for OCFA synthesis, can significantly increase this proportion.[5][6]

-

Yarrowia lipolytica : This oleaginous yeast is a popular chassis for metabolic engineering due to its high lipid accumulation. While wild-type strains produce negligible OCFAs, engineered strains can be potent producers.[7] By manipulating pathways to increase the intracellular pool of propionyl-CoA, researchers have successfully shifted its fatty acid profile towards OCFAs.[7]

-

Escherichia coli : As a well-understood model organism, E. coli has been engineered to produce odd-chain free fatty acids, including this compound.[8] This typically involves the overexpression of a propionyl-CoA synthetase and an acyl-ACP thioesterase with specificity for medium-chain fatty acids, along with the supplementation of the culture medium with propionate.[8]

-

Bacillus sp. : Certain species of Bacillus have been identified as producers of this compound with notable antimicrobial properties. For instance, Bacillus sp. LBF-01 was found to produce and secrete this compound.

-

Synechococcus sp. : This genus of cyanobacteria has also been shown to produce a range of fatty acids, including this compound, although typically as a minor component of its total fatty acid profile.

Biosynthesis of this compound

The biosynthesis of this compound and other OCFAs hinges on the availability of propionyl-CoA as a starter unit for fatty acid synthesis. This contrasts with the synthesis of even-chain fatty acids, which utilizes acetyl-CoA.

Propionyl-CoA Precursor Formation

Microorganisms can generate propionyl-CoA through several metabolic routes. The specific pathway utilized can depend on the organism and the available carbon source.

-

Propionate Activation: The most direct route is the activation of exogenous propionate, often supplied in the culture medium, to propionyl-CoA. This reaction is typically catalyzed by a propionyl-CoA synthetase.[8]

-

Amino Acid Catabolism: The degradation of amino acids such as valine and isoleucine can yield propionyl-CoA as an intermediate.

-

Methylmalonyl-CoA Pathway: This pathway is another significant route for propionyl-CoA metabolism.

The following diagram illustrates the central role of propionyl-CoA in initiating odd-chain fatty acid synthesis.

Caption: Key pathways for the formation of propionyl-CoA, the precursor for odd-chain fatty acid synthesis.

Fatty Acid Elongation

Once propionyl-CoA is available, it serves as the primer for the fatty acid synthase (FAS) complex. The elongation process involves the sequential addition of two-carbon units from malonyl-CoA.

-

Initiation: Propionyl-CoA is condensed with malonyl-ACP to form a five-carbon intermediate.

-

Elongation Cycles: A series of condensation, reduction, and dehydration reactions, catalyzed by the FAS complex, adds two carbons per cycle.

-

Termination: For this compound (C13:0), the elongation process terminates after five cycles. The release of the final fatty acid is often facilitated by a thioesterase.

The overall synthesis of this compound can be visualized as follows:

Caption: Stepwise elongation process for the synthesis of this compound from propionyl-CoA.

Quantitative Data on Microbial Production

The following tables summarize quantitative data on the production of odd-chain fatty acids, including this compound, by various microorganisms under different conditions.

Table 1: Odd-Chain Fatty Acid Production in Engineered E. coli

| Strain | Thioesterase Origin | Precursor Supplementation | Total OCFAs (mg/L) | % OCFAs of Total FFAs | Major OCFAs | Reference |

| ML103 (pXZM12, pBAD-prpE) | Umbellularia californica | Propionate | 276 | 23.43% | Undecanoic acid (C11:0), this compound (C13:0) | [8] |

| ML103 (pXZ18, pBAD-prpE) | Ricinus communis | Propionate | 297 | 17.68% | Pentadecanoic acid (C15:0) | [8] |

Table 2: Odd-Chain Fatty Acid Production in Yarrowia lipolytica

| Strain | Genetic Modification | Carbon Source | Total OCFAs (g/L) | % OCFAs of Total Lipids | Major OCFAs | Reference |

| Wild-type | None | Glucose + Propionate | 0.01 - 0.12 | - | - | [7] |

| JMY9178 (Engineered) | Overexpression of YlOLE1 | Glucose + 5 g/L Sodium Propionate | - | 67.39% | Heptadecenoic acid (C17:1) | [9] |

| Obese Δphd1 | Deletion of PHD1 in obese strain | Glucose + Propionate | 0.57 | - | Heptadecenoic acid (C17:1) | [7] |

| Obese Δphd1 (Fed-batch) | Deletion of PHD1 in obese strain | Glucose + Propionate | 0.75 | - | Heptadecenoic acid (C17:1) | [7] |

Table 3: Odd-Chain Fatty Acid Composition in Rhodococcus sp.

| Species | Carbon Source | % OCFAs of Total Fatty Acids | Major OCFAs | Reference |

| Rhodococcus sp. YHY01 | Propionate | 69% | C17:0, C15:0 | [5] |

| Rhodococcus opacus PD630 | Glucose | ~30% | C15:0, C17:0, C17:1 | [4] |

| Rhodococcus jostii RHA1 | Glucose | ~40% | C15:0, C17:0, C17:1 | [4] |

Experimental Protocols

Accurate quantification and characterization of this compound from microbial sources require robust experimental protocols. The following sections detail the key methodologies.

Microbial Cultivation for OCFA Production

-

Strain Selection and Pre-culture: Select the microbial strain of interest (e.g., E. coli, Y. lipolytica, Rhodococcus sp.). Prepare a pre-culture by inoculating a single colony into a suitable rich medium and incubating overnight at the optimal temperature and shaking speed for the organism.

-

Inoculation and Growth: Inoculate the main culture medium with the pre-culture to a starting OD600 of approximately 0.05-0.1. The main culture medium should be defined and optimized for lipid production, typically containing a high carbon-to-nitrogen ratio to induce lipid accumulation.

-

Induction and Precursor Feeding: For engineered strains, induce the expression of relevant genes (e.g., thioesterases, propionyl-CoA synthetase) at the appropriate cell density (e.g., mid-log phase) using an inducer like IPTG or anhydrotetracycline. If required, supplement the medium with a precursor like sodium propionate. The concentration of propionate should be optimized as high concentrations can be toxic to the cells.[7]

-

Harvesting: Cultivate for a predetermined period (e.g., 24-72 hours) until the late stationary phase to allow for sufficient product accumulation.[10] Harvest the cells by centrifugation.

Extraction and Derivatization to Fatty Acid Methyl Esters (FAMEs)

The analysis of fatty acids by Gas Chromatography (GC) typically requires their conversion to more volatile methyl esters (FAMEs).

-

Cell Lysis and Lipid Extraction:

-

Resuspend the cell pellet in a known volume of solvent. A common method is the Bligh-Dyer method, which uses a chloroform (B151607):methanol (B129727):water mixture to create a biphasic system.[11]

-

Disrupt the cells using physical methods like sonication or bead beating to release intracellular lipids.[11]

-

Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

-

Carefully collect the chloroform layer.[12]

-

-

Derivatization (Methylation):

-

Acid-catalyzed methylation: Evaporate the chloroform and add an anhydrous solution of HCl in methanol (e.g., 1.25 M).[10] Heat the mixture (e.g., at 50°C overnight or 80°C for 1-2 hours) to convert the fatty acids to FAMEs.[10][13]

-

Base-catalyzed transesterification: For esterified fatty acids (e.g., in phospholipids (B1166683) or triglycerides), a milder base-catalyzed method using sodium methoxide (B1231860) in methanol can be used.[10]

-

-

FAME Extraction:

-

After methylation, add water and a non-polar solvent like hexane (B92381) or petroleum ether to extract the FAMEs.[10][13]

-

Vortex thoroughly and centrifuge to separate the phases.

-

The FAMEs will be in the upper organic layer, which can then be collected for GC analysis.[10]

-

The following workflow diagram summarizes the process from microbial culture to FAME analysis.

Caption: A generalized workflow for the extraction and analysis of fatty acids from microbial cultures.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (MS) or a flame ionization detector (FID). A capillary column suitable for FAME analysis (e.g., HP-5ms) should be used.[10]

-

Method:

-

Inject a small volume (e.g., 1 µL) of the FAME extract into the GC.

-

Use a temperature program to separate the FAMEs based on their boiling points and polarity. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250-300°C), and hold for a period to ensure all compounds elute.[10]

-

Helium is commonly used as the carrier gas.

-

-

Identification and Quantification:

-

Identification: Identify the this compound methyl ester peak by comparing its retention time and mass spectrum to that of a pure standard.

-

Quantification: Use an internal standard (e.g., a fatty acid not naturally present in the organism, such as pentadecanoic acid or heptadecanoic acid, if not produced by the microbe) added at the beginning of the extraction process to correct for sample loss.[10] Create a calibration curve using known concentrations of the this compound methyl ester standard to quantify its concentration in the sample.

-

Role in Microbial Signaling

While the role of this compound as a specific signaling molecule is not yet well-defined, fatty acids, in general, are known to be involved in microbial communication and the regulation of virulence.[14][15]

-

Quorum Sensing: Some bacteria use fatty acid derivatives as autoinducers in quorum sensing, a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[16] For example, cis-2-decenoic acid is a signaling molecule that can induce biofilm dispersion.[15][17]

-

Virulence Factor Regulation: At sublethal concentrations, certain fatty acids can modulate the production of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum.[14][18]

-

Biofilm Formation: Fatty acids can influence biofilm formation. For instance, undecanoic acid, lauric acid, and N-tridecanoic acid have been shown to inhibit biofilm formation in E. coli.[17][19]

The potential involvement of this compound in these signaling pathways is an active area of research. The diagram below illustrates the general concept of fatty acids in bacterial signaling.

Caption: Conceptual diagram of a fatty acid acting as a signaling molecule between bacterial cells.

Conclusion and Future Perspectives

This compound is a microbially-derived odd-chain fatty acid with growing importance. Significant progress has been made in identifying microbial producers and developing engineered strains for enhanced production, particularly in organisms like Rhodococcus and Yarrowia lipolytica. The key to this production is the efficient generation of the propionyl-CoA precursor. Standardized protocols for extraction and GC-MS analysis are crucial for accurate quantification and further research. While the specific signaling roles of this compound are still being elucidated, the broader involvement of fatty acids in microbial communication suggests a promising avenue for future investigation. Further research into novel microbial sources, optimization of fermentation processes, and a deeper understanding of the regulatory networks governing OCFA synthesis will be vital for realizing the full potential of this compound in various biotechnological and pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. news-medical.net [news-medical.net]

- 3. Rhodococcus as Biofactories for Microbial Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative and Functional Genomics of Rhodococcus opacus PD630 for Biofuels Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]